

# Comparative Spectroscopic Analysis of 2-Methoxy-1-methyl-3-vinylbenzene and Its Isomers

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## Compound of Interest

Compound Name: 2-Methoxy-1-methyl-3-vinylbenzene

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For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectral Data of **2-Methoxy-1-methyl-3-vinylbenzene** and Related Isomeric Compounds.

This guide provides a comparative analysis of the spectral characteristics of **2-Methoxy-1-methyl-3-vinylbenzene** and its structural isomers. Due to the limited availability of direct experimental spectra for **2-Methoxy-1-methyl-3-vinylbenzene**, this guide leverages data from structurally related isomers to predict and contextualize its spectral properties. This approach is invaluable for researchers in material science, synthetic chemistry, and drug development who require a reference for identifying and characterizing these compounds.

## Predicted and Comparative Spectral Data

The following tables summarize the expected and observed spectral data for **2-Methoxy-1-methyl-3-vinylbenzene** and its isomers. The predictions for the target compound are based on established structure-spectra correlations and data from related molecules.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Methoxy-1-methyl-3-vinylbenzene**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
Ar-H	6.8 - 7.2	m
=CH- (vinyl)	6.6 - 6.8	dd
=CH <sub>2</sub> (vinyl)	5.2 - 5.8	m
-OCH <sub>3</sub>	~3.8	s
Ar-CH <sub>3</sub>	~2.2	s

Table 2: Comparative <sup>13</sup>C NMR Spectral Data

Compound	Ar-C (ppm)	=CH <sub>2</sub> (ppm)	=CH (ppm)	-OCH <sub>3</sub> (ppm)	Ar-CH <sub>3</sub> (ppm)
2-Methoxy-1-methyl-3-vinylbenzene (Predicted)	110 - 158	~115	~136	~55	~16
4-Methoxystyrene <sup>[1]</sup>	114.2, 127.7, 130.2, 159.4	114.2	128.6	55.3	-
3-Vinylanisole	111.9, 113.4, 119.4, 129.7, 138.9, 160.0	~115	~137	55.3	-

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> ) for 2-Methoxy-1-methyl-3-vinylbenzene	Observed Wavenumber (cm <sup>-1</sup> ) in Isomers
C-H stretch (aromatic)	3000 - 3100	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000	2850 - 3000
C=C stretch (aromatic)	1500 - 1600	1500 - 1600
C=C stretch (vinyl)	~1630	~1630
C-O stretch (ether)	1000 - 1300	1000 - 1300
=C-H bend (vinyl)	910 and 990	910 and 990

Table 4: Comparative Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Methoxy-1-methyl-3-vinylbenzene	148	Predicted: 133, 115, 105, 91, 77
4-Methoxystyrene	134	119, 103, 91, 77
1-Methoxy-3-methylbenzene	122	107, 91, 77

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are standardized for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard single-pulse experiment.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Apply a  $90^\circ$  pulse with a relaxation delay of 1-2 seconds.
  - Typically, 16-64 scans are sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Apply a  $30^\circ$  pulse with a relaxation delay of 2 seconds.
  - A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

### Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal. For solid samples, ensure the solid is finely powdered and place a small amount onto the crystal, ensuring good contact with the pressure arm.

- Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

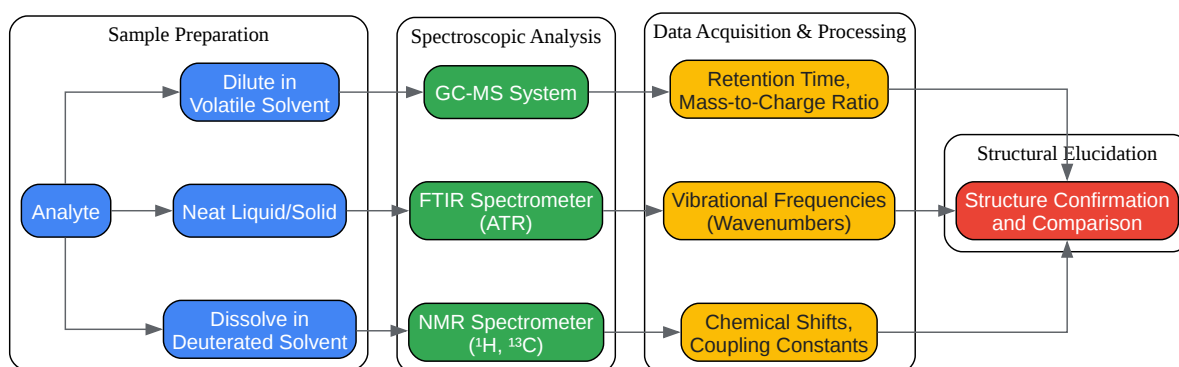
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- GC Conditions:
  - Injector Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

- Scan Range:  $m/z$  40-550.
- Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) for compound identification.

## Visualizations

The following diagrams illustrate the logical workflow for spectral data analysis and the structural relationships between the compared compounds.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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## References

- 1. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
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